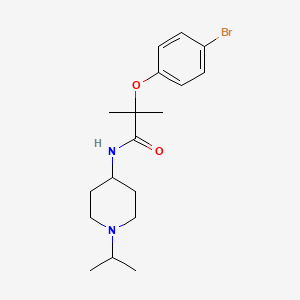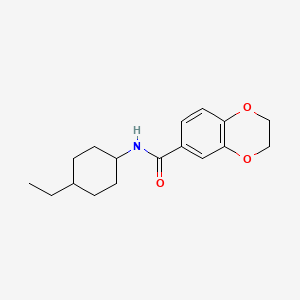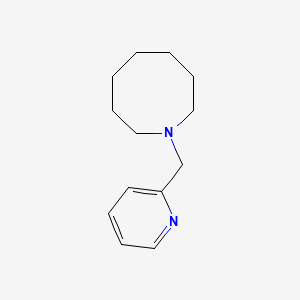
N-allyl-3-bromo-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-bromo-4-methoxybenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as ABS and has been synthesized using various methods. ABS has been found to have potential applications in the field of medicinal chemistry due to its unique mechanism of action and physiological effects. In
Mécanisme D'action
ABS inhibits the activity of carbonic anhydrase and acetylcholinesterase by binding to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme, thereby inhibiting its activity. ABS has also been found to inhibit the production of certain inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
ABS has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are enzymes involved in various physiological processes. ABS has also been found to inhibit the production of certain inflammatory cytokines, which are involved in the development of various diseases. In addition, ABS has been found to have potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
ABS has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. ABS has also been found to have low toxicity, making it suitable for use in various assays. However, ABS has some limitations for lab experiments. It has limited solubility in water, which can limit its use in certain assays. In addition, ABS has been found to have limited selectivity for certain enzymes, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of ABS. One potential direction is the development of ABS analogs with improved selectivity and potency for certain enzymes. Another potential direction is the study of the anti-inflammatory and anti-cancer properties of ABS in animal models. ABS can also be studied for its potential use as a fluorescent probe for the detection of certain biomolecules. Finally, ABS can be studied for its potential use in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
ABS can be synthesized using various methods, including the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with allylamine in the presence of a base. Another method involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with allylamine followed by reduction of the resulting imine with sodium borohydride. The purity of the synthesized ABS can be confirmed using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
ABS has been studied for its potential use in medicinal chemistry. It has been found to have inhibitory effects on certain enzymes, including carbonic anhydrase and acetylcholinesterase. ABS has also been found to have potential anti-inflammatory and anti-cancer properties. In addition, ABS has been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
Propriétés
IUPAC Name |
3-bromo-4-methoxy-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-3-6-12-16(13,14)8-4-5-10(15-2)9(11)7-8/h3-5,7,12H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAPNZXHRZLHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(prop-2-en-1-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B5234452.png)

![7-acetyl-3-(ethylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234468.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234475.png)
amino]ethanol](/img/structure/B5234488.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)

![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5234534.png)
![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)